molecular formula C20H22FN5O2 B12247749 N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide

N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide

Cat. No.: B12247749
M. Wt: 383.4 g/mol
InChI Key: MSMMEDRJPPIVBZ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide is a complex organic compound that features a combination of fluorophenyl, imidazo[1,2-b]pyridazin, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl or piperidine rings .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can effectively suppress the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit TAK1 with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C20H22FN5O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxamide

InChI

InChI=1S/C20H22FN5O2/c21-17-3-1-15(2-4-17)13-23-20(27)25-10-7-16(8-11-25)14-28-19-6-5-18-22-9-12-26(18)24-19/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,23,27)

InChI Key

MSMMEDRJPPIVBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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